Z-D-Lys-OH

Peptide Epimerization Amino Acid Coupling Chiral Purity

Z-D-Lys-OH (Nα-Benzyloxycarbonyl-D-lysine, CAS 70671-54-4) is a D-enantiomeric lysine derivative protected at the α-amino group with a carbobenzoxy (Cbz or Z) moiety. The compound possesses the molecular formula C₁₄H₂₀N₂O₄ and a molecular weight of 280.32 g/mol, with the ε-amino side chain remaining unprotected and available for further derivatization or peptide coupling.

Molecular Formula C14H20N2O4
Molecular Weight 280.32 g/mol
CAS No. 70671-54-4
Cat. No. B554795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-D-Lys-OH
CAS70671-54-4
SynonymsZ-D-Lys-OH; 70671-54-4; Nalpha-Cbz-D-lysine; CBZ-D-LYSINE; Nalpha-Z-D-Lysine; Nalpha-Carbobenzoxy-D-lysine; (R)-6-Amino-2-(((benzyloxy)carbonyl)amino)hexanoicacid; N-ALPHA-BENZYLOXYCARBONYL-D-LYSINE; ST50411448; N|A-Cbz-D-lysine; N-alpha-Z-D-lysine; N|A-Z-D-Lysine; Z-D-LYSINE; N-A-Z-D-LYSINE; 96825_ALDRICH; SCHEMBL6476819; 96825_FLUKA; MolPort-003-894-342; ZINC2539738; 7891AH; KM1364; MFCD00067713; N2-BENZYLOXYCARBONYL-D-LYSINE; AKOS024319540; AB02742
Molecular FormulaC14H20N2O4
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(CCCC[NH3+])C(=O)[O-]
InChIInChI=1S/C14H20N2O4/c15-9-5-4-8-12(13(17)18)16-14(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,15H2,(H,16,19)(H,17,18)/t12-/m1/s1
InChIKeyOJTJKAUNOLVMDX-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-D-Lys-OH (CAS 70671-54-4): Nα-Carbobenzoxy-D-lysine Technical Profile for Chiral Peptide Synthesis


Z-D-Lys-OH (Nα-Benzyloxycarbonyl-D-lysine, CAS 70671-54-4) is a D-enantiomeric lysine derivative protected at the α-amino group with a carbobenzoxy (Cbz or Z) moiety . The compound possesses the molecular formula C₁₄H₂₀N₂O₄ and a molecular weight of 280.32 g/mol, with the ε-amino side chain remaining unprotected and available for further derivatization or peptide coupling . As a chiral building block for solution-phase peptide synthesis and the construction of D-amino acid-containing bioactive sequences, its commercial availability typically meets a minimum purity specification of ≥98.0% by HPLC and non-aqueous titration .

Z-D-Lys-OH Procurement: Why Generic Protected Lysine Interchange Compromises Synthetic Outcomes


Although Z-D-Lys-OH shares the Cbz protecting group and lysine backbone with its L-enantiomer (Z-L-Lys-OH, CAS 2212-75-1) and other D-lysine derivatives protected with Boc (CAS 106719-44-2) or Fmoc (CAS 110990-08-4), these in-class compounds are not functionally interchangeable. The D-configuration of Z-D-Lys-OH fundamentally alters stereochemical outcomes in peptide coupling reactions, with activated D-residues demonstrating a twofold higher susceptibility to racemization compared to their L-counterparts under identical coupling conditions [1]. Furthermore, incorporation of this D-lysine derivative into peptide sequences imparts significant resistance to proteolytic degradation relative to L-amino acid-containing analogs—a class-level property documented across multiple antimicrobial peptide systems [2][3]. The orthogonal protection strategy (Nα-Z protection with free ε-NH₂) also dictates compatibility with specific synthetic workflows, rendering alternative protecting group strategies unsuitable for applications requiring orthogonal side-chain functionalization .

Z-D-Lys-OH Quantitative Differentiation: Comparator Evidence for Procurement Decisions


Racemization Susceptibility: Activated Z-D-Lys-OH Coupling Shows Twofold Higher Epimerization Risk Relative to Z-L-Lys-OH

In peptide bond formation, an activated D-residue of a protected dipeptide undergoes racemization at approximately twice the rate of an equivalently activated L-residue under the same coupling conditions [1]. This differential susceptibility is specific to the D-configuration and is not observed with L-enantiomeric protected lysine derivatives such as Z-L-Lys-OH, where racemization is significantly lower [1].

Peptide Epimerization Amino Acid Coupling Chiral Purity

Proteolytic Stability: D-Lysine-Containing Peptides Exhibit Enhanced Serum Resistance Relative to All-L-Analogs

Peptides incorporating D-amino acid substitutions, including those derived from Z-D-Lys-OH building blocks, demonstrate substantially increased resistance to proteolytic degradation in serum-containing environments [1]. In studies of antimicrobial peptides, D-amino acid-substituted variants maintained bacteriolytic activity comparable to all-L-amino acid parent peptides while exhibiting markedly reduced susceptibility to protease cleavage [1]. This stability enhancement is a class-level property of D-amino acid incorporation and is not achievable with L-enantiomeric building blocks such as Z-L-Lys-OH [1][2].

Antimicrobial Peptides Protease Resistance Peptide Stability

Protecting Group Orthogonality: Z Protection Enables Acid-Stable Solution-Phase Synthesis Incompatible with Boc/Fmoc Strategies

The carbobenzoxy (Z) protecting group of Z-D-Lys-OH is stable to the acidic conditions used for Boc deprotection but is cleaved by catalytic hydrogenolysis or strong acid . This orthogonal stability profile contrasts with Boc-D-Lys-OH (cleaved by TFA) and Fmoc-D-Lys-OH (cleaved by piperidine), enabling sequential deprotection strategies in solution-phase synthesis . Z protection is preferentially employed in liquid-phase peptide synthesis for short peptides, offering cost advantages and scalability relative to solid-phase Fmoc protocols .

Solution-Phase Peptide Synthesis Orthogonal Protection Acid-Labile Protecting Groups

Purity and Chiral Specification: Commercial Z-D-Lys-OH Meets ≥98% Achiral and Chiral Purity Thresholds

Commercially available Z-D-Lys-OH is routinely supplied with a purity specification of ≥98.0% by HPLC and non-aqueous titration . Critically, the D-enantiomeric identity is verified by specific optical rotation measurement: [α]²⁰/D = +11.0° to +15.0° (c=2, 0.2 mol/L HCl) . In contrast, the L-enantiomer Z-L-Lys-OH exhibits negative specific rotation . While some vendors offer Z-L-Lys-OH at ≥99.5% chiral HPLC purity, the specification for Z-D-Lys-OH is well-established at the ≥98% threshold .

Chiral HPLC Specific Rotation Quality Control

Z-D-Lys-OH Application Scenarios: Where This D-Amino Acid Derivative Delivers Differentiated Value


Synthesis of Protease-Resistant Antimicrobial Peptides via D-Amino Acid Substitution

In antimicrobial peptide (AMP) engineering, Z-D-Lys-OH serves as a chiral building block for introducing D-lysine residues into cationic AMP sequences. This substitution enhances resistance to serum proteases while preserving bacteriolytic activity, a property documented for D-amino acid-containing peptides relative to their all-L counterparts [1]. The Z protecting group facilitates solution-phase coupling under conditions orthogonal to acid-labile side-chain protections .

Construction of Chiral Stationary Phases and Enantioselective Catalysts

The D-configuration of Z-D-Lys-OH imparts stereochemical properties exploitable in the preparation of chiral selectors for enantioselective chromatography and asymmetric catalysis. The free ε-amino group enables conjugation to solid supports or ligand scaffolds, while the Z-protected α-amino group remains intact for subsequent deprotection and functionalization [1].

Liquid-Phase Synthesis of Short Therapeutic Peptides Requiring Acid-Stable Nα Protection

Z-D-Lys-OH is particularly suited for solution-phase synthesis of short peptides (e.g., aspartame analogs, glutamine dipeptides) where the Z group's acid stability permits orthogonal ε-amino functionalization prior to final hydrogenolytic deprotection [1]. This strategy offers cost and scalability advantages over solid-phase Fmoc protocols for industrial-scale peptide production [1].

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